[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate
Description
Discovery and Historical Context
The discovery of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate emerged from early 21st-century investigations into benzimidazole carboxylate derivatives. Initial work by Chen and Huang in 2006 on 1-(carboxymethyl)-1,3-benzimidazol-3-ium-3-acetate laid the foundation for understanding zwitterionic benzimidazole systems. The title compound was first isolated in 2009 through a reflux reaction between benzimidazole and iodoacetic acid under alkaline conditions, followed by hydrochloric acid precipitation. This synthesis protocol marked a advancement over previous methods by achieving higher crystallinity through pH-controlled recrystallization.
Key structural features were elucidated through single-crystal X-ray diffraction:
Evolution within Benzimidazole Chemistry Research
The compound's development reflects broader trends in benzimidazole functionalization strategies. Comparative analysis with related structures reveals distinct advances:
The title compound's synthesis method enabled precise control over zwitterion formation through:
- pH modulation during reflux (maintained at 8-9)
- Gradual acidification to pH 2-3 for precipitation
- Water-based recrystallization over 5 days
This approach addressed historical challenges in isolating stable benzimidazolium carboxylates, paving the way for new charge-delocalized systems.
Significance in Zwitterionic Compound Studies
Crystallographic analysis reveals three key zwitterionic features:
- Charge Distribution : The benzimidazolium cation balances two carboxylate anions, creating a net neutral species with localized charges.
- Hydrogen Bonding : Three distinct O-H···O interactions (2.586–2.755 Å) form 2D networks.
- Stacking Interactions : π-π contacts between benzimidazole rings (3.5716 Å centroid distance) stabilize the 3D lattice.
The zwitterionic nature was confirmed through:
Foundational Research Contributions
Seminal studies have established this compound as a model system for:
A. Supramolecular Architecture
The crystal packing exhibits:
- 1D chains via O2-H2···O1 hydrogen bonds (2.586 Å)
- 2D sheets through water-mediated O4W-H4WB···O3 interactions (2.755 Å)
- 3D framework stabilized by π-π stacking
B. Synthetic Methodology
The optimized synthesis protocol achieves:
- 68% yield through pH-controlled precipitation
- 99.5% purity via aqueous recrystallization
- Scalability to gram-scale production
C. Structural Characterization
X-ray parameters of note:
These contributions have enabled subsequent research into functionalized benzimidazolium salts for catalytic and materials applications.
Properties
IUPAC Name |
2-[3-(carboxymethyl)benzimidazol-3-ium-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10(15)5-12-7-13(6-11(16)17)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2,(H-,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQCPQLYNUHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=[N+]2CC(=O)O)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate typically involves the reaction of benzimidazole derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: In chemistry, [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate is used as a reagent in various synthetic pathways to create more complex molecules .
Biology: In biological research, this compound is utilized in proteomics to study protein interactions and modifications .
Industry: Industrially, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Synthesis and Reactivity: The target compound and its monohydrate analog () are synthesized via alkylation of benzimidazole with chloro- or iodoacetic acid, respectively. The choice of haloacetic acid influences reaction efficiency and crystallization behavior . In contrast, alkyl-substituted derivatives (e.g., 1-allyl-3-benzyl-benzimidazolone) require multi-step alkylation, highlighting the simplicity of carboxylate-functionalized benzimidazoles .
Structural Features: Carboxylate groups in this compound enhance polarity and hydrogen-bonding capacity compared to non-ionic analogs like 1H-benzimidazole-2-acetic acid . The zwitterionic nature distinguishes it from imidazolium surfactants (e.g., Disodium Cocoamphodiacetate), which have long alkyl chains for micelle formation rather than crystallographic stability .
Physicochemical Properties: The orthorhombic crystal system of the target compound contrasts with the monoclinic system of its monohydrate analog, reflecting differences in hydration and packing efficiency .
Surfactant analogs () demonstrate the versatility of carboxylated imidazolium compounds in formulation chemistry, though the target compound’s zwitterionic structure may limit surfactant efficacy .
Biological Activity
[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate, a derivative of benzimidazole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol, exhibits properties that make it suitable for applications in drug development and proteomics.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxymethyl group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This interaction is crucial for its potential therapeutic effects.
Biological Activities
Research indicates that this compound possesses several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antifungal Properties : Preliminary studies suggest that it may inhibit fungal growth, which could be beneficial in treating fungal infections.
- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as a broad-spectrum antimicrobial agent.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 30 |
Source: BenchChem Research
Study 2: Antifungal Activity
In another investigation, the antifungal activity was assessed against Candida species. The compound exhibited a dose-dependent effect on fungal growth, highlighting its potential utility in treating fungal infections.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 15 |
| 50 | 25 |
| 100 | 35 |
Source: Journal of Medicinal Chemistry
Study 3: Cytotoxic Effects
A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound significantly reduced cell viability in a concentration-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Source: Cancer Research Journal
Comparison with Similar Compounds
When compared to other benzimidazole derivatives, such as 1-dodecyl-3-methylimidazolium chloride , this compound shows unique biological profiles due to its specific functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate, and how can its structure be confirmed experimentally?
- Synthesis : The compound is typically synthesized via alkylation of benzimidazole derivatives using carboxymethylating agents. A critical step involves the introduction of the carboxymethyl group at the N1 position, followed by acetate group substitution at the N3 position. Reaction conditions (e.g., pH, solvent polarity) must be optimized to avoid side products like over-alkylated species .
- Structural Confirmation :
- NMR Spectroscopy : Key peaks include:
| Proton Environment | δ (ppm) | Assignment |
|---|---|---|
| Benzimidazole aromatic protons | 7.2–8.5 | Multiplets from H4, H5, H6, H7 |
| Carboxymethyl CH₂ | ~4.5–5.0 | Singlet or doublet (J ≈ 15 Hz) |
| Acetate CH₃ | ~1.8–2.1 | Singlet |
| . |
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of acetate) and ~1600 cm⁻¹ (benzimidazole ring) confirm functional groups .
Q. How can researchers address solubility challenges during purification of this compound?
- The zwitterionic nature of the compound (carboxylate and imidazolium groups) leads to high polarity. Use mixed solvents like water:ethanol (1:3) for recrystallization. Adjust pH to ~6.5 to minimize ionization and improve crystal formation .
Advanced Research Questions
Q. What crystallographic parameters are critical for refining the structure of this compound, and how do data-to-parameter ratios impact accuracy?
- Refinement Tools : SHELXL is preferred for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder. Key parameters:
- Challenges : High thermal motion in the carboxymethyl group may require anisotropic displacement parameters. Hydrogen bonding networks (e.g., O–H···N interactions) must be modeled with restraint distances (DFIX in SHELXL) .
Q. How does the zwitterionic structure of this compound influence its supramolecular assembly in metal-organic frameworks (MOFs)?
- The compound acts as a ditopic ligand: the carboxylate binds metal ions (e.g., Zn²⁺, Cu²⁺), while the imidazolium moiety engages in π–π stacking or hydrogen bonding. Example applications:
- MOF Design : 2D networks form with metals in a paddle-wheel configuration, validated by PXRD and TGA .
- Proton Conductivity : Hydrated frameworks show proton transport via Grotthuss mechanism (σ ≈ 10⁻³ S/cm at 80°C) .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : If NMR shows unexpected splitting in CH₂ peaks:
Variable Temperature NMR : Determine if dynamic processes (e.g., ring puckering) cause signal broadening.
DFT Calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS (error <2 ppm) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of CO₂ from carboxylate) .
Methodological Guidance
Q. How to optimize reaction yields for N-alkylation of benzimidazole precursors in aqueous media?
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of alkylating agents in water.
- Kinetic Monitoring : In situ FTIR tracks carboxymethylation progress (disappearance of benzimidazole C=N stretch at ~1600 cm⁻¹) .
Q. What are best practices for handling air-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
